molecular formula C18H11BrN2O5 B3694126 (5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3694126
M. Wt: 415.2 g/mol
InChI Key: QVRKGWGFEUGDEP-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure, which includes a benzodioxole ring, a bromophenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Formation of the Diazinane Trione Core: This involves the reaction of urea with appropriate aldehydes or ketones under acidic or basic conditions to form the trione structure.

    Condensation Reaction: The final step involves the condensation of the bromophenyl group with the diazinane trione core in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
  • (5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
  • (5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of (5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione lies in its bromophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the bromine atom allows for specific interactions and modifications that are not possible with other halogen or alkyl-substituted derivatives.

Properties

IUPAC Name

(5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O5/c19-11-3-1-10(2-4-11)7-13-16(22)20-18(24)21(17(13)23)12-5-6-14-15(8-12)26-9-25-14/h1-8H,9H2,(H,20,22,24)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRKGWGFEUGDEP-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)Br)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)Br)/C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione

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